molecular formula C16H25N3O B1524816 N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide CAS No. 1354953-53-9

N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide

Cat. No. B1524816
CAS RN: 1354953-53-9
M. Wt: 275.39 g/mol
InChI Key: BUZUNLFPRMWKDM-UHFFFAOYSA-N
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Description

“N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . These reactions often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Anti-acetylcholinesterase Activity

A study on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated that these compounds exhibit potent anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with a bulky moiety significantly increased activity, suggesting these derivatives could be explored further as potential antidementia agents (Sugimoto et al., 1990).

Antibacterial Effects

Research involving the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides revealed that some of these compounds exhibited antibacterial effects against both Gram-negative and Gram-positive bacteria in vitro. This study underscores the potential of piperidine derivatives as candidates for new antibacterial agents (Pouramiri et al., 2017).

Potential Antipsychotic Agents

Heterocyclic analogues of piperidine derivatives were prepared and evaluated as potential antipsychotic agents. These compounds were tested for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, demonstrating promising in vivo activities which could inform the development of new antipsychotic medications (Norman et al., 1996).

Antituberculosis Activity

A study on thiazole-aminopiperidine hybrid analogues identified compounds with significant activity against Mycobacterium tuberculosis. This research indicates the potential use of these compounds in the development of new antituberculosis therapies (Jeankumar et al., 2013).

Prokinetic Agents

The synthesis and biological evaluation of Cinitapride related benzimidazole derivatives explored their anti-ulcerative activity. This work contributes to the development of prokinetic agents that stimulate gastrointestinal motility, suggesting the therapeutic potential of these compounds in treating gastrointestinal disorders (Srinivasulu et al., 2005).

Future Directions

The future directions for the study and application of “N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide” and similar piperidine derivatives are promising. They continue to be an important area of research in the pharmaceutical industry, with potential applications in the development of new drugs .

properties

IUPAC Name

N-[2-[benzyl(methyl)amino]ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-19(13-14-5-3-2-4-6-14)12-11-18-16(20)15-7-9-17-10-8-15/h2-6,15,17H,7-13H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZUNLFPRMWKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C1CCNCC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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